

# Application Notes and Protocols: ICOS Agonist and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The combination of immunotherapy agents targeting distinct but complementary pathways is a promising strategy in oncology. This document provides detailed application notes and protocols for the preclinical and clinical investigation of ICOS agonist agents (such as **Icos-IN-1**) in combination with anti-PD-1 checkpoint inhibitors. The Inducible T-cell CO-Stimulator (ICOS) is a potent costimulatory receptor expressed on activated T cells.[1][2] Agonism of ICOS enhances T-cell proliferation, survival, and cytokine production, promoting a robust anti-tumor immune response.[1] Programmed cell death protein 1 (PD-1) is an inhibitory receptor that, upon engagement with its ligand PD-L1, suppresses T-cell activity.[3][4] The concurrent blockade of the PD-1/PD-L1 axis and stimulation of the ICOS pathway has been shown to synergistically enhance anti-tumor immunity.[5][6]

These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this combination therapy.

## **Signaling Pathways**

The anti-tumor effect of the ICOS agonist and anti-PD-1 combination therapy is rooted in the modulation of distinct T-cell signaling pathways.

## **ICOS Signaling Pathway**



Activation of ICOS by an agonist antibody or its natural ligand (ICOSL) triggers a signaling cascade that promotes T-cell activation and effector functions.[7][8] This pathway is critical for sustaining T-cell responses.[1]



Click to download full resolution via product page

Caption: ICOS signaling pathway in a T cell.

## **PD-1 Signaling Pathway and its Inhibition**

The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to the recruitment of phosphatases SHP-1 and SHP-2, which dephosphorylate key components of the T-cell receptor (TCR) signaling pathway, leading to T-cell exhaustion.[3][9] Anti-PD-1 antibodies block this interaction, restoring T-cell function.[10]





Click to download full resolution via product page

Caption: PD-1 signaling and its blockade by anti-PD-1 antibodies.

## **Preclinical Data Summary**

The following tables summarize quantitative data from preclinical studies evaluating ICOS agonist and anti-PD-1 combination therapy in various syngeneic mouse tumor models.

Table 1: Anti-Tumor Efficacy in Syngeneic Mouse Models



| Tumor<br>Model                     | Treatment<br>Group                       | Dose and<br>Schedule                       | Tumor<br>Growth<br>Inhibition<br>(%) | Complete<br>Responders<br>(%) | Reference |
|------------------------------------|------------------------------------------|--------------------------------------------|--------------------------------------|-------------------------------|-----------|
| CT26 (Colon<br>Carcinoma)          | ICOS agonist<br>mAb                      | 0.25 mg/kg,<br>twice weekly<br>for 2 weeks | Not Reported                         | Not Reported                  | [11]      |
| Anti-PD-1<br>(RMP1-14)             | 10 mg/kg,<br>twice weekly<br>for 2 weeks | Not Reported                               | Not Reported                         | [11]                          |           |
| Combination                        | As above                                 | Significant<br>synergistic<br>effect       | Increased vs.                        | [11]                          | -         |
| 4T1 (Breast<br>Cancer)             | ICOS agonist<br>mAb                      | 0.25 mg/kg,<br>once weekly<br>for 2 weeks  | Not Reported                         | Not Reported                  | [11]      |
| Anti-PD-1<br>(RMP1-14)             | 10 mg/kg,<br>once weekly<br>for 2 weeks  | Not Reported                               | Not Reported                         | [11]                          |           |
| Combination                        | As above                                 | Significant<br>synergistic<br>effect       | Increased vs.                        | [11]                          | •         |
| MC38 (Colon<br>Adenocarcino<br>ma) | ICOS agonist<br>mAb                      | Not Specified                              | Not Reported                         | Not Reported                  | [12][13]  |
| Anti-PD-1                          | Not Specified                            | Not Reported                               | Not Reported                         | [12][13]                      |           |
| Combination                        | Not Specified                            | Enhanced<br>tumor<br>regression            | Increased vs.<br>monotherapy         | [12][13]                      |           |

# **Clinical Data Summary**



Clinical trials have evaluated the safety and efficacy of ICOS agonists, both as monotherapy and in combination with anti-PD-1 inhibitors, in patients with advanced solid tumors.

Table 2: Clinical Trial Efficacy of ICOS Agonist and Anti-PD-1 Combination Therapy

| Clinical<br>Trial<br>(Agent) | Phase | Tumor<br>Types           | Treatment                          | Objective<br>Response<br>Rate (ORR)                         | Reference |
|------------------------------|-------|--------------------------|------------------------------------|-------------------------------------------------------------|-----------|
| INDUCE-1<br>(Feladilimab)    | I     | Advanced<br>Solid Tumors | Feladilimab +<br>Pembrolizum<br>ab | Preliminary<br>clinical<br>benefit in<br>select<br>patients | [14][15]  |
| ICONIC<br>(Vopratelimab      | 1/11  | Advanced<br>Solid Tumors | Vopratelimab<br>+ Nivolumab        | 2.3%                                                        | [16][17]  |

Table 3: Safety Profile from Clinical Trials

| Clinical Trial<br>(Agent) | Most Common Adverse Events (AEs) | Grade ≥3 AEs                                                     | Reference |
|---------------------------|----------------------------------|------------------------------------------------------------------|-----------|
| INDUCE-1<br>(Feladilimab) | Fatigue, fever, anemia           | Manageable and consistent with other immunomodulatory treatments | [18]      |
| ICONIC<br>(Vopratelimab)  | Well-tolerated                   | Low incidence                                                    | [16][17]  |

# Experimental Protocols In Vivo Murine Tumor Model Efficacy Study



This protocol outlines a general procedure for assessing the in vivo efficacy of an ICOS agonist in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.[19][20]





#### Click to download full resolution via product page

Caption: General workflow for an in vivo efficacy study.

#### Materials:

- Syngeneic mouse strain (e.g., C57BL/6)
- Syngeneic tumor cell line (e.g., MC38)
- ICOS agonist antibody
- Anti-PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibodies
- Sterile PBS
- Syringes and needles
- Calipers

#### Procedure:

- Tumor Cell Culture: Culture tumor cells in appropriate media to ~80-90% confluency. Harvest and resuspend in sterile PBS at the desired concentration.
- Tumor Implantation: Subcutaneously inject tumor cells (e.g.,  $5 \times 10^5$  cells in 100 µL PBS) into the flank of each mouse.[19]
- Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of 50-100 mm<sup>3</sup>.[19]
- Randomization: Randomize mice into treatment groups (n=8-10 per group):
  - Group 1: Isotype control
  - Group 2: ICOS agonist



- Group 3: Anti-PD-1
- Group 4: ICOS agonist + Anti-PD-1
- Treatment Administration: Administer antibodies intraperitoneally (i.p.) according to the desired dosing schedule (e.g., twice weekly for two weeks).[11]
- Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[19]
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.[19]
- Tissue Collection: Collect tumors, spleens, and draining lymph nodes for further analysis.

# Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of TILs to assess changes in T-cell populations following treatment.

#### Materials:

- Tumor tissue
- RPMI-1640 medium
- Collagenase IV, Hyaluronidase, DNase I
- Ficoll-Paque
- Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, ICOS, PD-1, Ki-67, FoxP3, etc.
- Flow cytometer

#### Procedure:



- Tumor Digestion: Mince the tumor tissue and digest in RPMI containing collagenase, hyaluronidase, and DNase I for 30-60 minutes at 37°C.
- Single-Cell Suspension: Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
- Lymphocyte Isolation: Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.
- Staining: Stain the isolated cells with a cocktail of fluorescently labeled antibodies for surface and intracellular markers.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: Analyze the data to quantify the proportions and activation status of different T-cell subsets (e.g., CD8+ effector T cells, CD4+ helper T cells, regulatory T cells).

## **ICOS/ICOSL Blockade Assay**

This in vitro assay can be used to screen for small molecule inhibitors of the ICOS/ICOSL interaction.[21]

#### Materials:

- ICOS/ICOSL Blockade Assay Kit (e.g., Promega #JA6001)
- Test compounds (e.g., Icos-IN-1)
- Plate reader

#### Procedure:

- Follow the manufacturer's protocol for the co-culture of ICOS effector cells and ICOSL expressing cells.[21]
- Add serial dilutions of the test compounds to the co-culture.
- Incubate for the recommended time.



- Measure the resulting signal (e.g., luminescence or fluorescence) which is proportional to the extent of ICOS/ICOSL interaction.
- Calculate the IC50 value for each compound.

## Conclusion

The combination of ICOS agonists with anti-PD-1 checkpoint inhibitors represents a rational and promising therapeutic strategy. The protocols and data presented in these application notes provide a framework for the preclinical and clinical evaluation of this combination therapy. Further research is warranted to identify predictive biomarkers and optimize dosing schedules to maximize clinical benefit.[22]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What are ICOS agonists and how do they work? [synapse.patsnap.com]
- 2. What are ICOS ligand inhibitors and how do they work? [synapse.patsnap.com]
- 3. PD1 signal transduction pathways in T cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-IO™ ICOS × PD-1 Therapeutic Bispecific Antibody Program Creative Biolabs [creative-biolabs.com]
- 6. The rationale behind targeting the ICOS-ICOS ligand costimulatory pathway in cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICos-ICosL Pathway in T-Helper Cells | Thermo Fisher Scientific US [thermofisher.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]

### Methodological & Application





- 11. researchgate.net [researchgate.net]
- 12. Efficacy of anti-ICOS agonist monoclonal antibodies in preclinical tumor models provides a rationale for clinical development as cancer immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Activating Inducible T-cell Costimulator Yields Antitumor Activity Alone and in Combination with Anti-PD-1 Checkpoint Blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. First-in-Human Phase I/II ICONIC Trial of the ICOS Agonist Vopratelimab Alone and with Nivolumab: ICOS-High CD4 T-Cell Populations and Predictors of Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First-in-Human Phase I/II ICONIC Trial of the ICOS Agonist Vopratelimab Alone and with Nivolumab: ICOS-High CD4 T-Cell Populations and Predictors of Response PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. First-in-human phase 1 study of the ICOS agonist feladilimab on patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichor.bio [ichor.bio]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. First-in-class small molecule inhibitors of ICOS/ICOSL interaction as a novel class of immunomodulators PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ICOS Agonist and Anti-PD-1 Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603319#icos-in-1-combination-therapy-with-anti-pd-1-checkpoint-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com